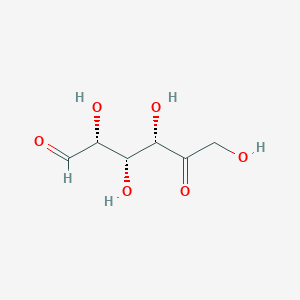
D-xylo-Hexos-5-ulose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
D-xylo-Hexos-5-ulose can be synthesized through the oxidation of D-glucose. One common method involves the use of Gluconobacter species, which oxidize D-glucose to produce 5-keto-D-glucose. The process typically involves the use of membrane-bound dehydrogenases that facilitate the oxidation reaction .
Industrial Production Methods
In industrial settings, the production of 5-keto-D-glucose often involves fermentation processes using genetically modified strains of Gluconobacter oxydans. These strains are engineered to enhance the yield and efficiency of the production process. The fermentation is carried out in bioreactors under controlled conditions to optimize the production of 5-keto-D-glucose .
化学反应分析
Types of Reactions
D-xylo-Hexos-5-ulose undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2,5-diketo-D-gluconic acid.
Reduction: It can be reduced to form D-gluconic acid.
Substitution: It can participate in substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
2,5-Diketo-D-gluconic acid: Formed through further oxidation.
D-gluconic acid: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
科学研究应用
D-xylo-Hexos-5-ulose has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other valuable compounds such as tartrate.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of vitamin C and other industrial chemicals.
作用机制
The mechanism of action of 5-keto-D-glucose involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for dehydrogenases, which catalyze its oxidation to produce other keto acids. These reactions are crucial in the biosynthesis of important compounds such as vitamin C. The molecular targets include membrane-bound dehydrogenases and other enzymes involved in carbohydrate metabolism .
相似化合物的比较
Similar Compounds
5-Keto-D-fructose: Another keto sugar with similar properties and applications.
2-Keto-D-gluconic acid: A related compound that is also produced through the oxidation of D-glucose.
D-gluconic acid: The reduced form of 5-keto-D-glucose.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings .
属性
分子式 |
C6H10O6 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC 名称 |
(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5+,6+/m0/s1 |
InChI 键 |
ZAVYLQGLQYIKKF-OTWZMJIISA-N |
手性 SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C=O)O)O)O)O |
规范 SMILES |
C(C(=O)C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


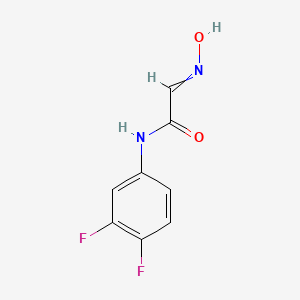
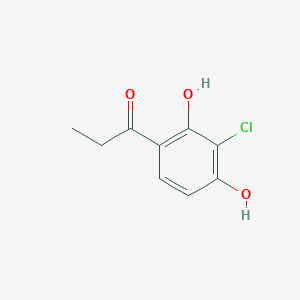
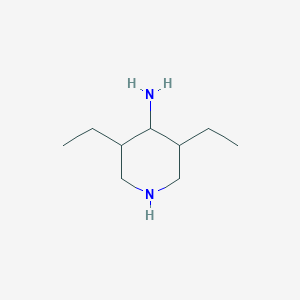
![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
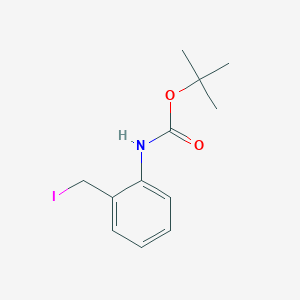
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
![ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanylglycine](/img/structure/B8528044.png)
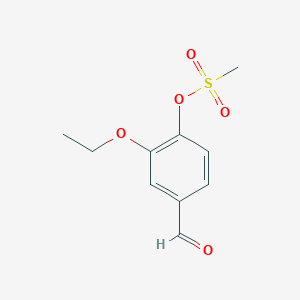
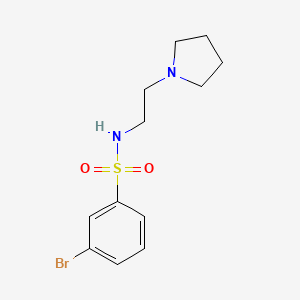
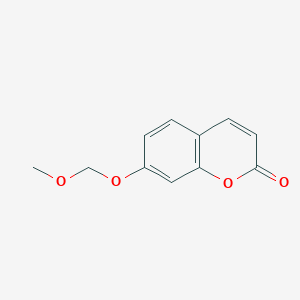
![4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide](/img/structure/B8528077.png)
![4-[2-(4-Adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid methyl ester](/img/structure/B8528082.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-(3-hydroxy-1-propynyl)-,ethyl ester](/img/structure/B8528093.png)
